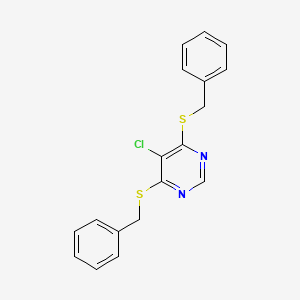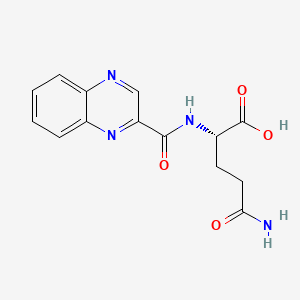
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a thiocarbohydrazide group. The combination of these functional groups imparts distinct reactivity and functionality to the compound, making it a subject of study in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(P-Nitrobenzylidene)-3-thiocarbohydrazide typically involves the condensation reaction between p-nitrobenzaldehyde and thiocarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves mixing equimolar amounts of p-nitrobenzaldehyde and thiocarbohydrazide in ethanol, followed by heating the mixture under reflux for several hours. The resulting product is then filtered, washed, and recrystallized to obtain pure this compound .
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods are less commonly reported. scaling up the synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are often employed in substitution reactions.
Major Products Formed
Oxidation: Conversion to nitro derivatives or further oxidation products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
1-(P-Nitrobenzylidene)-3-thiocarbohydrazide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
作用機序
The mechanism of action of 1-(P-Nitrobenzylidene)-3-thiocarbohydrazide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The thiocarbohydrazide moiety can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s reactivity is largely determined by the electron-withdrawing nature of the nitro group and the nucleophilic properties of the thiocarbohydrazide group .
類似化合物との比較
Similar Compounds
Nitrobenzylidene derivatives: Compounds with similar structures but different substituents on the benzylidene moiety.
Thiocarbohydrazide derivatives: Compounds with variations in the thiocarbohydrazide group.
Uniqueness
The presence of both electron-withdrawing and nucleophilic groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications .
特性
CAS番号 |
5351-60-0 |
|---|---|
分子式 |
C8H9N5O2S |
分子量 |
239.26 g/mol |
IUPAC名 |
1-amino-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9N5O2S/c9-11-8(16)12-10-5-6-1-3-7(4-2-6)13(14)15/h1-5H,9H2,(H2,11,12,16)/b10-5+ |
InChIキー |
AGLBOQJVYWTXGO-BJMVGYQFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=S)NN)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=NNC(=S)NN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


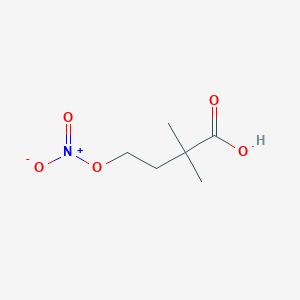
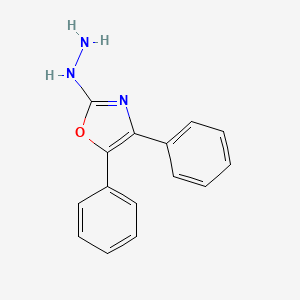

![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
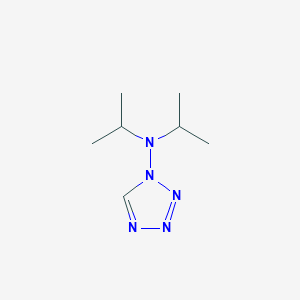
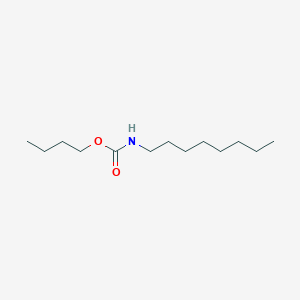
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)

![2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]](/img/structure/B14741626.png)
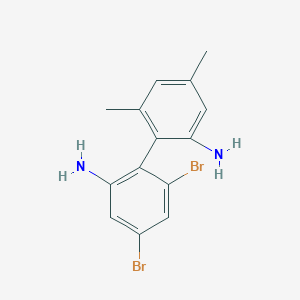
![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)
